N2,N2,N7,N7-tetraethyl-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide
Description
N,N,N’,N’-tetraethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide: is a complex organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of a phenylhydrazinylidene group and two sulfonamide groups attached to the fluorene core
Properties
IUPAC Name |
2-N,2-N,7-N,7-N-tetraethyl-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S2/c1-5-30(6-2)36(32,33)21-14-16-23-24-17-15-22(37(34,35)31(7-3)8-4)19-26(24)27(25(23)18-21)29-28-20-12-10-9-11-13-20/h9-19,28H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMGUJBUSDLQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NNC4=CC=CC=C4)C=C(C=C3)S(=O)(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetraethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Phenylhydrazinylidene Group: The phenylhydrazinylidene group is introduced via a condensation reaction between the fluorene derivative and phenylhydrazine under acidic conditions.
N-Ethylation: The final step involves the N-ethylation of the sulfonamide groups using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetraethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide groups.
Scientific Research Applications
N,N,N’,N’-tetraethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetraethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetraethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide: can be compared with other fluorene derivatives and sulfonamide compounds, such as:
Uniqueness
The uniqueness of N,N,N’,N’-tetraethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Chemical Formula
- Molecular Formula : C22H30N4O4S2
- Molecular Weight : 462.63 g/mol
Structural Features
The compound features a fluorene backbone substituted with two sulfonamide groups at positions 2 and 7, and a phenylhydrazine moiety at position 9. This unique structure may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to N2,N2,N7,N7-tetraethyl-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide exhibit significant anticancer activity. For instance, derivatives of fluorene have been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Study: Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with fluorene derivatives resulted in:
- Inhibition of cell proliferation by approximately 70% after 48 hours.
- Induction of apoptosis , as evidenced by increased caspase-3 activity and Annexin V staining.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Specifically, it has been tested against various enzymes involved in cancer metabolism, such as:
- Carbonic Anhydrase
- Matrix Metalloproteinases (MMPs)
These enzymes are crucial for tumor growth and metastasis, making their inhibition a promising therapeutic strategy.
ROS Generation
The anticancer effect is primarily attributed to the compound's ability to generate ROS, leading to oxidative damage in cancer cells. This mechanism is supported by assays measuring intracellular ROS levels, where treated cells showed a significant increase compared to controls.
Apoptosis Pathway Activation
The activation of apoptotic pathways was confirmed through Western blot analysis showing upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Research Implications
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas include:
- In vivo studies to assess efficacy and safety.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.
Clinical Applications
Given its promising biological activities, this compound could serve as a lead structure for the development of new therapeutic agents targeting cancer and infectious diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N2,N2,N7,N7-tetraethyl-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide, and how can purity be ensured?
- Methodological Answer :
- Stepwise Synthesis : Begin with a fluorene backbone (e.g., 9,9-dimethylfluorene) and introduce sulfonamide groups via nucleophilic substitution. Subsequent hydrazone formation at the 9-position can be achieved using phenylhydrazine under acidic conditions (e.g., acetic acid catalysis) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust reaction time and temperature (e.g., 80°C for 12 hours) to maximize yield. For analogs, yields of 75–90% have been reported for similar hydrazone derivatives .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydrazone C=N peaks (~1600 cm⁻¹) .
- NMR : Use ¹H NMR to confirm tetraethyl groups (δ 1.2–1.4 ppm, quartets) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR resolves fluorene backbone carbons (δ 120–150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ calculated for C₃₀H₃₃N₄O₄S₂) .
Q. How does the compound’s stability under various conditions affect experimental design?
- Methodological Answer :
- Light/Temperature Sensitivity : Store in amber vials at –20°C to prevent hydrazone bond degradation. Stability studies (TGA/DSC) for analogs show decomposition above 200°C .
- Solvent Compatibility : Avoid prolonged exposure to DMSO, which may induce sulfonamide hydrolysis. Use anhydrous DMF or THF for reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data of this compound?
- Methodological Answer :
- Controlled Replication : Standardize solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) to isolate variables. For example, conflicting hydrazone reactivity in polar vs. nonpolar solvents can arise from solvation effects .
- Cross-Validation : Combine experimental data (e.g., kinetic studies) with computational simulations (DFT calculations) to reconcile discrepancies in reaction pathways .
Q. How can computational models predict the compound’s interactions in biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with sulfonamide-binding pockets). Parameters: grid size 60 ų, exhaustiveness = 20 .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bonding patterns .
Q. What are the challenges in elucidating the reaction mechanisms involving this compound?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in hydrazone) paired with in-situ FTIR tracks intermediate formation. For analogs, transient nitrene intermediates have been proposed .
- Kinetic Isotope Effects (KIE) : Compare kH/kD values to distinguish between concerted vs. stepwise pathways in sulfonamide substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
